molecular formula C14H24ClN B6416099 (Butan-2-yl)(3-phenylbutyl)amine hydrochloride CAS No. 1240572-57-9

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride

Cat. No.: B6416099
CAS No.: 1240572-57-9
M. Wt: 241.80 g/mol
InChI Key: QVGFXIFGVXKHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Butan-2-yl)(3-phenylbutyl)amine hydrochloride is a chemical compound with the molecular formula C14H24ClN and a molecular weight of 241.80 g/mol . It has gained significant attention in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology.


Molecular Structure Analysis

The molecular structure of this compound consists of a butan-2-yl group and a 3-phenylbutyl group attached to an amine (NH2) group . The presence of the amine group is a key feature of this compound, as it contributes to its reactivity and potential applications .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions .


Physical and Chemical Properties Analysis

Amines, including this compound, have the ability to form hydrogen bonds, which can affect their physical and chemical properties . For instance, primary and secondary amines have higher boiling points than alkanes or ethers of similar molar mass but lower than those of alcohols .

Properties

IUPAC Name

N-butan-2-yl-3-phenylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-13(3)15-11-10-12(2)14-8-6-5-7-9-14;/h5-9,12-13,15H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGFXIFGVXKHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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